molecular formula C16H16F2N4O B2992396 N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-40-3

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2992396
CAS RN: 2034228-40-3
M. Wt: 318.328
InChI Key: OIESQMHBHHLSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as DBPR108, is a novel small molecule that has shown promising results in scientific research. DBPR108 is a pyrimidine-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibits the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. A study conducted by Li and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the phosphorylation of AKT and ERK1/2, which are downstream targets of CK2. Inhibition of AKT and ERK1/2 phosphorylation leads to the inhibition of cell proliferation and induction of apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to induce G2/M cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments. It has shown promising results in inhibiting the growth of various cancer cell lines and inducing apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also shown potential as an anti-inflammatory agent. However, there are limitations to using N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in lab experiments. The mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood, and more research is needed to elucidate its precise mechanism. Additionally, the efficacy of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in vivo has not been fully established.

Future Directions

There are several future directions for research on N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. Understanding the precise mechanism of action will help in the development of more effective drugs. Another direction is to investigate the efficacy of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in vivo. In vivo studies will help in determining the potential of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as a therapeutic agent. Additionally, further research is needed to investigate the potential of N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as an anti-inflammatory agent.

Synthesis Methods

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods. A study conducted by Li and colleagues used a three-step synthesis method to obtain N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. The first step involved the synthesis of 2,6-difluorobenzylamine, followed by the synthesis of 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid. The final step involved the coupling of the two intermediates to obtain N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.

Scientific Research Applications

N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has shown promising results in scientific research. A study conducted by Li and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Another study conducted by Zhang and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the proliferation of glioma cells and induced apoptosis. N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also shown potential as an anti-inflammatory agent. A study conducted by Hu and colleagues showed that N-(2,6-difluorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O/c17-12-4-3-5-13(18)11(12)9-19-16(23)14-8-15(21-10-20-14)22-6-1-2-7-22/h3-5,8,10H,1-2,6-7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIESQMHBHHLSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.